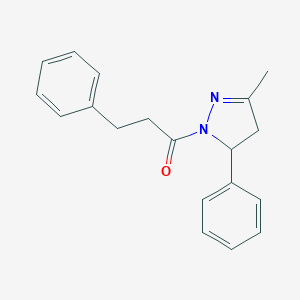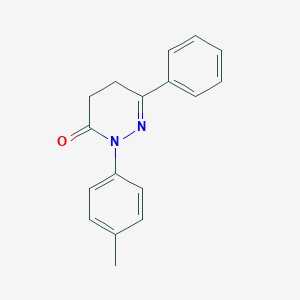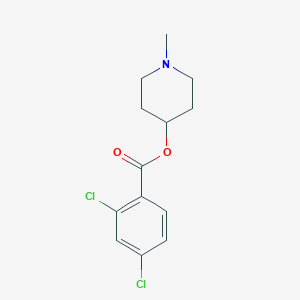![molecular formula C15H15FN4O3S B257843 N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257843.png)
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide, commonly known as FPTQ, is a synthetic compound that has been the subject of scientific research in recent years. FPTQ belongs to the class of pyrazolotriazine compounds and has been found to have potential applications in the field of medicine and drug development.
作用机制
The mechanism of action of FPTQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. FPTQ has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of cyclin-dependent kinases, which are proteins that regulate the cell cycle.
Biochemical and Physiological Effects:
FPTQ has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. FPTQ has also been found to inhibit the migration and invasion of cancer cells. In addition, FPTQ has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using FPTQ in lab experiments include its synthetic accessibility, high purity, and potential applications in drug development. However, the limitations of using FPTQ in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on FPTQ. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis of FPTQ to improve its yield and purity. Additionally, the potential applications of FPTQ in the treatment of other diseases, such as viral infections, should be explored. Finally, the development of FPTQ-based drugs and their clinical trials should be pursued.
Conclusion:
In conclusion, FPTQ is a synthetic compound that has potential applications in the field of medicine and drug development. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for further research. The synthesis of FPTQ has been optimized to improve its yield and purity, and its mechanism of action and molecular targets are still being investigated. The future directions for the research on FPTQ include the optimization of its synthesis, the exploration of its potential applications in the treatment of other diseases, and the development of FPTQ-based drugs.
合成方法
The synthesis of FPTQ involves a multi-step process that includes the reaction of 2-fluoroaniline with 2,4-pentanedione, followed by the reaction with thiosemicarbazide. The resulting product is further subjected to cyclization and oxidation to obtain FPTQ. The synthesis of FPTQ has been optimized to improve the yield and purity of the compound.
科学研究应用
FPTQ has been found to have potential applications in the field of drug development. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. FPTQ has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have antiviral activity against hepatitis C virus.
属性
产品名称 |
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
|---|---|
分子式 |
C15H15FN4O3S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-(2-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C15H15FN4O3S/c1-15(2)13(23)18-14(24)19-11(21)7-10(20(15)19)12(22)17-9-6-4-3-5-8(9)16/h3-6,10H,7H2,1-2H3,(H,17,22)(H,18,23,24) |
InChI 键 |
NSYKTDSPBGRDLU-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3F)C |
规范 SMILES |
CC1(C(=O)NC(=S)N2N1C(CC2=O)C(=O)NC3=CC=CC=C3F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)
![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)



![5-ethyl-4-{[1-(4-fluorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B257811.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)


![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(4-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257835.png)